molecular formula C11H21ClN2O2 B6610786 tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride CAS No. 2866319-43-7

tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride

Cat. No.: B6610786
CAS No.: 2866319-43-7
M. Wt: 248.75 g/mol
InChI Key: DYMASOCGRHWIRB-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H20N2O2.ClH[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process, and subsequent protection and deprotection steps to introduce the desired functional groups[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and protein interactions[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Mechanism of Action

The mechanism by which tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). The amino group can act as a nucleophile, participating in various biochemical reactions, while the tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding affinity[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Comparison with Similar Compounds

  • Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

  • Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate

  • Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness: Tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride is unique in its structural features, particularly the presence of the amino group at the 4-position, which differentiates it from other similar compounds[_{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096). This structural difference can lead to distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications[{{{CITATION{{{1{[2639412-96-5], MFCD33549249, tert-Butyl 4-amino-2-azabicyclo2.2.1 ...[{{{CITATION{{{_2{tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](https://www.sigmaaldrich.com/NF/en/product/aldrich/anv00096).

Properties

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-9(12)7-4-8(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMASOCGRHWIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2CC1C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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